5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione
Description
Historical Context and Discovery
The development of this compound traces its origins to the broader historical trajectory of hydantoin chemistry, which began in the 19th century with fundamental discoveries in heterocyclic organic compounds. The foundational work in hydantoin chemistry commenced in 1861 when Adolf von Baeyer first isolated hydantoin during his systematic studies of uric acid derivatives. Baeyer obtained the parent hydantoin compound through the hydrogenation of allantoin, establishing the nomenclature that would persist throughout subsequent decades of research. This initial discovery was followed by Friedrich Urech's synthesis of 5-methylhydantoin in 1873, achieved through the reaction of alanine sulfate with potassium cyanate in what became known as the Urech hydantoin synthesis.
The evolution toward fluorinated hydantoin derivatives represented a significant advancement in the field, building upon the landmark work of Heinrich Biltz who first synthesized diphenylhydantoin in 1908 at the University of Kiel in Germany. Although Biltz's compound initially generated limited interest and was not resynthesized until the 1920s, it eventually became phenytoin, one of the most extensively studied pharmaceutical compounds of the twentieth century. The development of this compound emerged from this rich historical foundation, representing a modern application of classical hydantoin synthetic methodologies combined with contemporary fluorine chemistry principles.
The specific compound this compound entered the research literature through systematic investigations into fluorinated hydantoin derivatives designed to enhance biological activity and selectivity. Research groups began exploring fluorinated variants as part of comprehensive structure-activity relationship studies, recognizing that fluorine substitution could significantly alter pharmacological properties while maintaining the essential hydantoin pharmacophore. The compound's emergence coincided with growing interest in serotonin receptor modulators and the search for novel antidepressant agents with improved selectivity profiles.
Significance in Hydantoin Chemistry
This compound occupies a position of considerable importance within the broader context of hydantoin chemistry, representing both a continuation of traditional synthetic approaches and an embodiment of modern pharmaceutical design principles. The compound exemplifies the versatility of the hydantoin scaffold, which has proven to be one of the most valuable pharmacophores in medicinal chemistry. The hydantoin core structure provides multiple sites for chemical modification, including positions at carbon-5, nitrogen-1, and nitrogen-3, enabling the development of diverse derivatives with varied biological activities.
The significance of this particular compound lies in its demonstration of how strategic fluorine incorporation can enhance the properties of traditional hydantoin structures. The 4-fluorophenyl substituent introduces unique electronic and steric effects that influence both the compound's molecular interactions and its overall stability. Crystallographic analysis has revealed that the dihedral angle between the hydantoin unit and the benzene ring measures 65.55 degrees, indicating a specific three-dimensional arrangement that contributes to its biological activity. The atoms within the hydantoin ring maintain coplanarity with a mean deviation of 0.015 Angstroms, confirming the structural integrity expected for this class of compounds.
The compound's molecular properties demonstrate the successful integration of fluorine chemistry with hydantoin structural principles. With a molecular formula of C₁₀H₉FN₂O₂ and molecular weight of 208.19, the compound maintains favorable physicochemical characteristics for biological activity. The presence of two hydrogen bond acceptors and two hydrogen bond donors within the hydantoin framework enables formation of intermolecular interactions that contribute to crystal packing and potentially to biological target recognition. Nuclear magnetic resonance studies have confirmed the expected hydrogen bonding patterns, with nitrogen-hydrogen to oxygen hydrogen bonds linking molecules into one-dimensional chains.
Table 1: Structural Properties of this compound
Current Research Landscape
The contemporary research landscape surrounding this compound reflects the compound's emergence as a significant target for neuropsychiatric drug development, particularly in the context of serotonin receptor modulation and antidepressant research. Recent investigations have established the compound as a highly potent and selective antagonist of the 5-hydroxytryptamine-7 receptor, with demonstrated antidepressant activity in experimental models. This research has revealed that the compound exists as distinct stereoisomeric forms, with both R and S enantiomers exhibiting different biological activities and selectivity profiles.
Current synthetic methodologies for producing this compound have been refined to enable stereoisomeric separation and characterization. Research groups have developed protocols utilizing phenylethylamine derivatives for resolution of the racemic mixture, achieving high enantiomeric excess values exceeding 99 percent for specific stereoisomers. The R-enantiomer synthesis involves treatment of the racemic hydantoin with sodium hydroxide in aqueous solution, followed by addition of S-phenylethylamine at elevated temperatures, and subsequent acidification to recover the pure enantiomer. Similar procedures using R-phenylethylamine enable isolation of the S-enantiomer, demonstrating the practical feasibility of obtaining both stereoisomeric forms for biological evaluation.
The compound's role in contemporary medicinal chemistry extends beyond its direct therapeutic potential to encompass its value as a research tool for understanding serotonin receptor function and developing structure-activity relationships for related derivatives. Researchers have utilized this compound as a template for designing novel compounds with modified substitution patterns, exploring the effects of different halogen substitutions and alkyl modifications on biological activity. These efforts have contributed to a growing understanding of how specific structural features influence receptor selectivity and functional outcomes.
Current research initiatives have also focused on expanding the synthetic accessibility of hydantoin derivatives through improved methodological approaches. The Bucherer-Bergs multicomponent reaction continues to serve as a primary synthetic route for hydantoin preparation, with recent modifications incorporating ultrasonication and alternative solvent systems to enhance reaction efficiency. Modern synthetic strategies have demonstrated that carbonyl compounds can be successfully converted to hydantoin derivatives using potassium cyanide and ammonium carbonate under controlled conditions, providing scalable routes for compound preparation.
Table 2: Current Research Applications of this compound
The current research landscape indicates that this compound will continue to serve as an important compound for investigating the relationships between molecular structure and biological activity in hydantoin derivatives. Ongoing efforts to understand its mechanism of action at the molecular level, combined with continued exploration of its synthetic accessibility and modification potential, position this compound as a valuable contributor to future developments in neuropsychiatric drug discovery and hydantoin chemistry more broadly.
Properties
IUPAC Name |
5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCCCQPVRYYYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-38-8, 428-22-8 | |
| Record name | NSC35591 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-fluoroaniline with methyl isocyanate to form an intermediate, which is then cyclized to produce the desired imidazolidine-2,4-dione. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Reaction Types and Mechanisms
This compound participates in three primary reaction categories:
| Reaction Type | Key Functional Groups Involved | Mechanistic Pathway |
|---|---|---|
| Nucleophilic Substitution | Fluorophenyl ring, imidazolidine NH | Aromatic electrophilic substitution or SNAr |
| Cycloaddition | Imidazolidine ring | Ring-opening followed by recombination |
| Functional Group Modification | Carbonyl groups, methyl substituent | Oxidation/reduction or alkylation |
Sulfonylation at the Imidazolidine NH
This reaction introduces sulfonyl groups, enhancing biological activity (e.g., hypoglycemic properties) .
Reagents/Conditions :
- 4-Chlorobenzenesulfonyl chloride
- Triethylamine (base), dichloromethane solvent
- Catalytic DMAP, room temperature
Product :
1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Yield : >90% (isolated via recrystallization in ethyl acetate) .
Crystallographic Data :
- Dihedral angle between fluorophenyl and sulfonylphenyl rings: 6.07°–8.67°
- Intermolecular Cl···F contacts: 3.05–3.12 Å .
Stereoselective Alkylation
Used to synthesize enantiopure derivatives for 5-HT7 receptor modulation .
Reagents/Conditions :
- S/R-Epichlorohydrin
- Chiral resolution via S/R-phenethylamine salts
- NaOH-mediated alkylation
Products :
- (R)-5-(4-Fluorophenyl)-5-methyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione
- Epoxide ring-opening with piperazine yields stereoisomeric antagonists .
Biological Impact :
Bucherer-Bergs Reaction
Forms the hydantoin core from 4-fluoroacetophenone .
Reagents/Conditions :
- 4-Fluoroacetophenone + ammonium carbonate
- KCN in aqueous ethanol, 328–333 K
Product :
this compound
Yield : 75% after recrystallization .
Key Spectral Data :
Comparative Reactivity Table
Stability and Reaction Considerations
Scientific Research Applications
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Research: The compound is investigated for its effects on various biological systems and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Crystallographic Features
The compound’s planar hydantoin ring and fluorophenyl substituent influence its electronic properties and molecular interactions. Key comparisons include:
Table 1: Structural Comparisons of Hydantoin Derivatives
Key Observations :
- The dihedral angle in the target compound (65.55°) reflects steric and electronic effects of the fluorophenyl group, contrasting with sulfonylated derivatives where substituents reduce the angle to ~6–9° .
- Methoxy or ethoxy substituents (e.g., in ) improve solubility but may reduce planarity, altering biological interactions.
Electronic and Reactivity Profiles
The fluorophenyl group enhances electron-withdrawing effects, stabilizing the hydantoin ring and promoting distinct reactivity in cyclization and sulfonylation reactions . For example:
- Sulfonylation : Reaction with 4-chlorophenylsulfonyl chloride yields a hypoglycemic derivative with U-shaped geometry and halogen interactions (Cl⋯F = 3.05–3.12 Å) .
- Lactam Reactivity : The compound’s rigid lactam structure enables selective hydrogen bonding, contrasting with thiazolidinediones (e.g., 5-(4-Fluorobenzylidene)-thiazolidine-2,4-dione), where sulfur inclusion alters ring flexibility and redox properties .
Key Observations :
- Substituents critically modulate activity: Fluorophenyl/methyl groups favor hypoglycemic applications, while bromo/dichlorophenyl groups (BIRT 377) target immunomodulation .
- Antimycobacterial activity in derivatives 24 and 25 correlates with electron-withdrawing substituents (4-chloro/methoxy) enhancing target binding .
Biological Activity
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, commonly referred to as a hydantoin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a hydantoin ring structure with a 4-fluorophenyl group and a methyl substituent at the 5-position. Its molecular formula is with a molecular weight of approximately 222.21 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that it may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids, thereby modulating pain and inflammation responses . Additionally, it has been noted for its potential as a selective antagonist for serotonin receptors (specifically 5-HT7R), which are implicated in mood regulation and anxiety disorders .
Antidepressant Effects
One of the most significant findings regarding the compound is its antidepressant-like activity demonstrated in various animal models. In a study assessing its effects on mouse models using the forced swim test (FST), doses of 2.5 mg/kg and 5 mg/kg significantly reduced immobility time, indicating potential antidepressant properties comparable to established medications like imipramine .
Hypoglycemic Activity
Research has also highlighted the hypoglycemic effects of this compound. In vivo studies have shown that derivatives of imidazolidine-2,4-dione exhibit significant blood glucose-lowering effects in diabetic models. The mechanism is believed to involve the inhibition of aldose reductase, an enzyme linked to diabetic complications .
Table: Summary of Biological Activities
Q & A
Q. What is the standard synthetic route for 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, and how is its purity validated?
The compound is synthesized via the Bucherer-Bergs reaction, starting with 4-fluoroacetophenone, ammonium carbonate, and potassium cyanide in aqueous ethanol. The reaction is heated at 328–333 K until completion (monitored by TLC). Post-synthesis, the product is acidified, extracted, and recrystallized from ethanol/water, yielding 75% . Purity is confirmed using:
- TLC (Rf = 0.58 in pet. ether/ethyl acetate 1:2).
- Spectroscopy : IR (C=O stretches at 1773 and 1719 cm⁻¹), (δ 1.80 for methyl, 7.18–7.64 for aromatic protons) .
- Elemental analysis : Close agreement between calculated (C 57.69%, H 4.36%, N 13.46%) and observed values .
Q. How is the crystal structure of the compound characterized, and what key structural features influence its reactivity?
Single-crystal X-ray diffraction reveals a planar hydantoin ring with a dihedral angle of 65.55° between the p-fluorophenyl group and the ring. Key bond distances include C=O bonds at 1.2320 Å and 1.2080 Å, consistent with resonance stabilization. The methyl group at the chiral center (C1) introduces steric effects, potentially impacting derivatization at N3 .
Q. What preliminary biological activities have been reported for this compound?
The compound serves as an intermediate for hypoglycemic agents. Its sulfonyl derivatives exhibit aldose reductase inhibition (relevant for diabetic complications) and hypoglycemic activity in vitro. Initial assays involve enzymatic inhibition studies and cell-based models for glucose uptake .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonylation) alter the compound’s biological activity, and what methodologies validate these changes?
Sulfonylation at N1 with 4-chlorophenylsulfonyl chloride introduces bulky substituents, enhancing aldose reductase inhibition. Activity is assessed via:
- Enzymatic assays : IC50 values against recombinant aldose reductase.
- Crystallography : Dimer formation via N–H⋯O hydrogen bonds (e.g., N1–H⋯O3 = 2.10 Å) stabilizes the active conformation .
- Comparative SAR : Derivatives with electron-withdrawing groups (e.g., -Cl, -F) show improved potency due to enhanced electrophilicity at the hydantoin ring .
Q. What strategies resolve contradictions in pharmacological data between parent and derivative compounds?
Contradictions (e.g., reduced activity despite structural similarity) are addressed via:
- Conformational analysis : X-ray structures reveal steric clashes in derivatives with larger substituents (e.g., p-chlorophenylsulfonyl groups), hindering enzyme binding .
- Computational modeling : Docking studies (e.g., AutoDock Vina) compare binding affinities to aldose reductase active sites .
- Dose-response curves : Non-linear regression identifies off-target effects at higher concentrations .
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
Optimization strategies include:
- Solvent selection : Replacing aqueous ethanol with DMF improves solubility of intermediates (e.g., 5-(4-methoxyphenyl) derivatives) .
- Catalysis : DMAP accelerates sulfonylation reactions, reducing side products .
- Process monitoring : In-line FTIR tracks reaction progress, minimizing over-acidification during workup .
Q. What crystallographic techniques elucidate intermolecular interactions in derivatives?
- Hirshfeld surface analysis : Quantifies close contacts (e.g., Cl⋯F = 3.05 Å in sulfonyl derivatives) .
- Packing diagrams : Reveal π-stacking (3.76 Å between fluorophenyl and chlorophenyl rings) and C–H⋯O interactions stabilizing crystal lattices .
- Temperature-dependent XRD : Identifies phase transitions affecting bioavailability .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for sulfonylation to avoid hydrolysis .
- Characterization : Use to confirm regioselectivity in alkylation reactions (e.g., C3 vs. N1 substitution) .
- Biological assays : Include positive controls (e.g., epalrestat for aldose reductase inhibition) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
